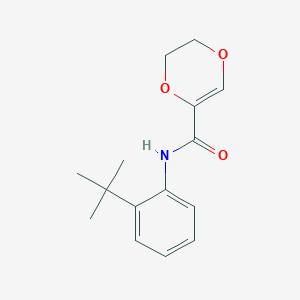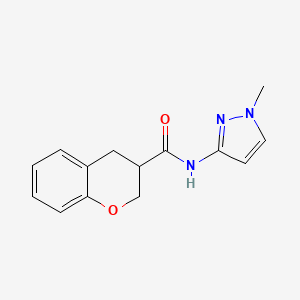![molecular formula C14H18ClNO4S B7462744 2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid](/img/structure/B7462744.png)
2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid, also known as CBX-129801, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thiazolidinedione derivatives and has been found to exhibit anti-diabetic, anti-inflammatory, and anti-tumor properties.
Mechanism of Action
The mechanism of action of 2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism, inflammation, and cell differentiation. This compound acts as a PPARγ agonist, which leads to the activation of downstream signaling pathways that result in the observed therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to improve glucose tolerance, increase insulin sensitivity, and reduce blood glucose levels in animal models of diabetes. It has also been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases. Furthermore, it has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid is its potential therapeutic applications in various diseases. Additionally, its mechanism of action is well-understood, which allows for targeted drug development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
Future research on 2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid could focus on its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies could investigate the optimal dosing and administration of this compound in vivo. Furthermore, the development of more soluble analogs of this compound could improve its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid involves the reaction of 4-chlorothiophenol with 2-bromo-3-hydroxybutyric acid, followed by the reaction of the resulting product with 4-(chloromethyl)phenylacetic acid. The final product is obtained through the condensation of the intermediate with 2-aminoethanol.
Scientific Research Applications
2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-diabetic properties by improving insulin sensitivity and reducing blood glucose levels. Additionally, it has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been found to exhibit anti-tumor properties by inducing apoptosis in cancer cells.
properties
IUPAC Name |
2-[4-(4-chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4S/c1-9(17)13(14(19)20)16-12(18)3-2-8-21-11-6-4-10(15)5-7-11/h4-7,9,13,17H,2-3,8H2,1H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDARKOWZRKVYAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)CCCSC1=CC=C(C=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-4-[2-(4-fluorophenyl)ethylamino]-1H-pyridazin-6-one](/img/structure/B7462665.png)
![N-[(4-methoxyphenyl)methyl]-3-methyl-5-(methylamino)-1,2-thiazole-4-carboxamide](/img/structure/B7462677.png)
![5-Phenyl-2-[(2-thiophen-2-ylpyrrolidin-1-yl)methyl]tetrazole](/img/structure/B7462685.png)
![10-[(2-Oxo-3-propylbenzimidazol-1-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7462687.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B7462694.png)
![N-[[1-(dimethylamino)cycloheptyl]methyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7462702.png)


![N-[1-(4-ethylphenyl)ethyl]-4-(methylsulfamoyl)benzamide](/img/structure/B7462719.png)
![11-[3-(2,6-Dimethylphenoxy)-2-hydroxypropyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7462747.png)
![2-(2,4-Dichlorophenoxy)-1-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7462749.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7462753.png)

